Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
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Overview
Description
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with a trifluoromethyl group and an ethyl ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a substituted styrene in the presence of a catalyst. The reaction conditions often include the use of a rhodium or copper catalyst to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.
Chemical Reactions Analysis
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropane ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can be compared with other similar compounds, such as:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable in medicinal chemistry for their unique properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as a catalyst in various reactions. The uniqueness of this compound lies in its combination of a cyclopropane ring and an ethyl ester, which imparts distinct chemical and physical properties compared to other trifluoromethyl-containing compounds.
Biological Activity
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a cyclopropane derivative notable for its trifluoromethyl group, which significantly influences its biological activity. This compound has been the subject of various studies exploring its potential therapeutic applications due to its unique structural features.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{12}F_{3}O_{2}
- Molecular Weight : Approximately 258.24 g/mol
- Structural Features :
- Cyclopropane ring
- Trifluoromethyl group attached to a phenyl ring
The trifluoromethyl group enhances the compound's binding affinity to various biological targets, making it a candidate for further pharmacological studies.
This compound interacts with specific enzymes and receptors, potentially modulating biological pathways. The presence of the trifluoromethyl group is crucial in enhancing these interactions, leading to possible therapeutic effects in neurology and other fields.
Anticonvulsant Properties
Research has indicated that compounds with similar structures may exhibit anticonvulsant properties. Preliminary studies suggest that this compound could also possess such properties, warranting further investigation into its efficacy as a neurological therapeutic agent.
Interaction Studies
Studies focusing on the binding affinities and mechanisms of action within biological systems have shown that this compound can effectively bind to target proteins and enzymes. This binding is essential for understanding its pharmacodynamics and optimizing its use in medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Trifluoromethyl ketones | Contains trifluoromethyl group | Known for stability and reactivity |
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Contains multiple trifluoromethyl groups | Used extensively in organic transformations |
Ethyl 2-[4-(trifluoromethyl)phenyl]propanoate | Similar phenyl and trifluoromethyl groups | Different backbone structure |
This compound is distinguished by its cyclopropane ring structure, which imparts unique steric and electronic properties not found in other trifluoromethyl-containing compounds.
Synthesis Overview
The synthesis of this compound typically involves cyclopropanation reactions using ethyl diazoacetate in the presence of catalysts such as rhodium or copper. Common solvents include dichloromethane or toluene, with reaction temperatures ranging from room temperature to slightly elevated conditions (25-40°C). On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield.
Properties
Molecular Formula |
C13H13F3O2 |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
VPHPHSVJFWYZTB-WDEREUQCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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